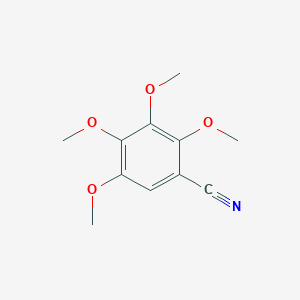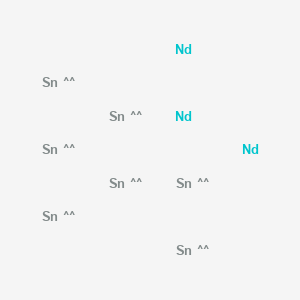
CID 71344569
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 71344569” is a chemical entity registered in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 71344569 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactant Preparation: The starting materials are prepared through standard organic synthesis techniques.
Intermediate Formation: The initial reactants undergo a series of reactions, such as condensation or cyclization, to form intermediate compounds.
Final Product Formation: The intermediates are further reacted under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Continuous Flow Processing: Reactants are continuously fed into a reactor, allowing for a more efficient and consistent production process.
Análisis De Reacciones Químicas
Types of Reactions
CID 71344569 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
CID 71344569 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 71344569 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Propiedades
Fórmula molecular |
Nd3Sn7 |
|---|---|
Peso molecular |
1263.7 g/mol |
InChI |
InChI=1S/3Nd.7Sn |
Clave InChI |
JSYWDIBZUWSUMO-UHFFFAOYSA-N |
SMILES canónico |
[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Nd].[Nd].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


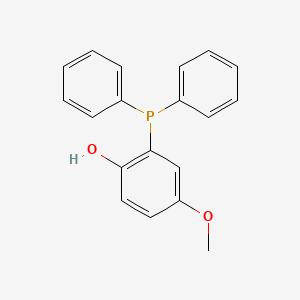
![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)

![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
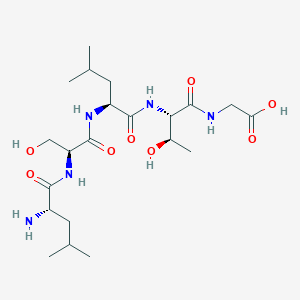
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)
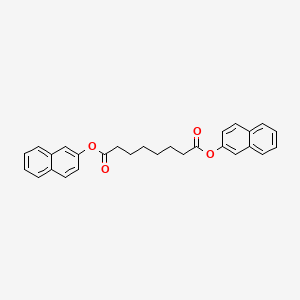
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
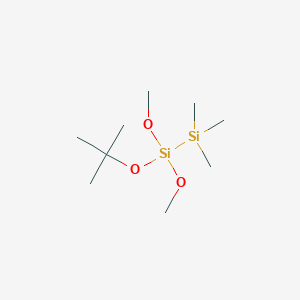
![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
